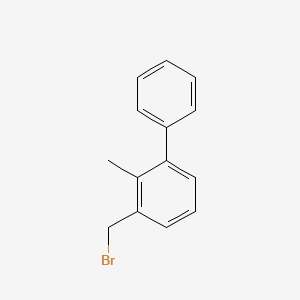

3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCWKKQFHHVEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 2 Methyl 1,1 Biphenyl and Analogues

Traditional Synthetic Approaches to Biphenyl (B1667301) Derivatives

Traditional methods for synthesizing biphenyl scaffolds, the core structure of the target compound, have relied on coupling reactions and functional group transformations that have been staples of organic chemistry for decades. researchgate.netyoutube.com These approaches, while effective, often involve multi-step processes and the use of hazardous reagents. asianpubs.org

A primary route to synthesizing bromomethyl biphenyls involves the direct halogenation of a methylated biphenyl precursor. google.comresearchgate.net This process typically utilizes a brominating agent to substitute a hydrogen atom on the methyl group with a bromine atom. The reaction's selectivity—whether the bromine substitutes on the methyl group (benzylic bromination) or the aromatic ring—is highly dependent on the reaction conditions. libretexts.org

Free-radical bromination is the key mechanism for substitution on the methyl group. This is typically achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), and often requires light or heat to initiate the reaction. google.com The choice of solvent is also critical; non-polar solvents like carbon tetrachloride or ethylene (B1197577) dichloride are commonly used. google.com

For instance, the synthesis of 4'-bromomethyl-2-cyanobiphenyl (B120350), a vital intermediate, is achieved by the bromination of 4'-methyl-2-cyanobiphenyl. Research has shown that using NBS with a catalytic amount of an initiator in a suitable solvent can produce the desired monobromo-product with high selectivity over the dibromo-product. google.com The reaction conditions can be fine-tuned to maximize yield and purity. google.comgoogle.com

| Starting Material | Brominating Agent/Initiator | Solvent | Temperature | Selectivity (Monobromo) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4'-Methyl-2-cyanobiphenyl | NBS / AIBN | Ethylene Dichloride | Reflux | 94.4% | 87.7% | google.com |

| 4'-Methyl-2-cyanobiphenyl | NBS / Dibenzoyl Peroxide | Ethylene Dichloride | 80°C | 91.1% | 83.0% | google.com |

| 4'-Methyl-2-cyanobiphenyl | NBS / AIBN | n-Heptane | Reflux | 90.1% | 81.6% | google.com |

| 4'-Methyl-2-cyanobiphenyl | Sodium Bromate / Sodium Pyrosulfite | Ethyl Acetate (B1210297) / Water | 0-15°C | - | 91.7% | google.com |

Another established pathway involves the derivatization of biphenyl carboxylic acids or their corresponding esters. guidechem.com This multi-step approach often begins with a biphenyl structure containing a carboxylic acid or ester group, which is then chemically modified. For example, a common precursor, Methyl 4'-methylbiphenyl-2-carboxylate, can be synthesized and subsequently brominated at the 4'-methyl position to yield Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. guidechem.comgoogle.com

The synthesis can start from 2-cyano-4'-methylbiphenyl, which undergoes hydrolysis and esterification to produce the methyl carboxylate precursor. guidechem.com This precursor is then subjected to radical bromination, similar to the methods described previously, to install the bromomethyl group.

An alternative route begins with the hydrolysis of a cyano group on a pre-formed biphenyl to a carboxylic acid, followed by esterification, and then bromination. For example, 2-cyano-4'-bromomethylbiphenyl can be converted to Methyl 4'-bromomethylbiphenyl-2-carboxylate by reaction with methanol, water, and a catalyst like concentrated sulfuric acid under high temperature and pressure. guidechem.comgoogle.com This method directly converts the cyano and bromomethyl functionalities in one pot, although it requires stringent reaction conditions.

Contemporary and Green Synthesis Strategies

In response to the growing need for sustainable chemical manufacturing, modern synthetic strategies focus on improving efficiency, reducing waste, and avoiding hazardous materials. unibo.it These "green chemistry" principles are being applied to the synthesis of halomethyl biphenyls, leading to innovative and more environmentally friendly protocols. researchgate.netguidechem.com

Photochemical methods, which use light to initiate reactions, represent a greener alternative to using chemical radical initiators. google.comtubitak.gov.tr For the bromination of methylated biphenyls, natural sunlight can serve as a clean and renewable energy source to trigger the formation of bromine radicals, leading to the desired benzylic substitution. patsnap.comgoogle.com

A patented green synthesis method for 4'-bromomethyl-2-substituted biphenyl compounds utilizes sunlight as the initiating source without any chemical initiator. google.com By dissolving the 4'-methyl-2-substituted biphenyl precursor in an organic solvent and adding a brominating agent, the reaction proceeds under light irradiation. Controlling the reaction temperature, typically between 0-20°C, allows for high conversion rates (87-92%) and excellent selectivity for the desired monobrominated product (92-95%). patsnap.comgoogle.com This technique not only leverages a renewable resource but also simplifies the reaction setup and purification process. google.com

Recent research has focused on developing more streamlined and safer synthetic routes. A notable example is a facile synthesis developed for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, a chloro-analogue of the target compound. asianpubs.org This improved process shortens the traditional synthetic route from six steps to just four, significantly enhancing efficiency. asianpubs.org

Crucially, this modern protocol avoids the use of highly toxic and hazardous reagents such as thionyl chloride and lithium aluminum hydride, which are common in traditional syntheses. asianpubs.org By employing safer alternatives and simplifying the purification process, the target compound can be obtained in a high yield of 73.9%. This approach exemplifies a more environmentally conscious and efficient manufacturing process for this class of intermediates. asianpubs.org

Optimization of Reaction Parameters and Yield

Maximizing the yield and purity of the final product is a central goal in chemical synthesis, which is achieved through the careful optimization of reaction parameters. researchgate.netscispace.comsciencepublishinggroup.com For the synthesis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl and its analogues, key variables include the choice of solvent, initiator, temperature, and the molar ratio of reactants. google.com

The halogenation of methylated biphenyls is particularly sensitive to these parameters. As shown in the table below, the selection of the solvent and radical initiator can have a significant impact on both the yield and the selectivity of the monobromination of 4'-methyl-2-cyanobiphenyl. google.com For instance, using AIBN as an initiator in ethylene dichloride at reflux provides a higher yield and selectivity compared to using dibenzoyl peroxide at a slightly lower temperature. google.com Similarly, changing the solvent from ethylene dichloride to n-heptane results in a noticeable decrease in both yield and selectivity. google.com

| Parameter Varied | Conditions | Monobromo-product (%) | Dibromo-product (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Initiator | AIBN, Reflux | 91.2 | 5.4 | 94.4 | 87.7 |

| Dibenzoyl Peroxide, 80°C | 89.1 | 8.7 | 91.1 | 83.0 | |

| Solvent | Ethylene Dichloride | 91.2 | 5.4 | 94.4 | 87.7 |

| Monochlorobenzene | 90.6 | 5.8 | 94.0 | 86.4 | |

| n-Heptane | 86.0 | 9.5 | 90.1 | 81.6 |

The temperature is another critical factor; photochemical brominations are often conducted at low temperatures (0-20°C) to control the reaction rate and improve selectivity. google.com The reaction time is also optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. guidechem.comsciencepublishinggroup.com Through systematic study of these variables, synthetic protocols can be refined to be more efficient, cost-effective, and scalable for industrial production.

Chemical Reactivity and Transformation of 3 Bromomethyl 2 Methyl 1,1 Biphenyl

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is an excellent electrophilic site due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and makes the benzylic carbon susceptible to attack by nucleophiles. This functionality readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. khanacademy.org

The benzylic nature of the bromomethyl group in 3-(bromomethyl)-2-methyl-1,1'-biphenyl allows for efficient reaction with a wide array of nucleophiles.

Amines : Primary and secondary amines react readily with the bromomethyl group to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in building more complex molecular scaffolds. The reaction generally proceeds under basic conditions to neutralize the hydrogen bromide byproduct.

Thiols : Thiols and thiolate anions are potent nucleophiles that react with the bromomethyl moiety to yield thioethers. This reaction is efficient and has been demonstrated in various contexts, including the preparation of α-bromomethyl sulfides from thiols using paraformaldehyde and HBr/AcOH. khanacademy.org

Alkoxides and Phenoxides : Alkoxides (RO⁻) and phenoxides (ArO⁻), generated from alcohols and phenols, can displace the bromide ion to form ethers. This transformation is a standard method for introducing ether linkages into a molecule.

The table below summarizes typical nucleophilic substitution reactions involving benzylic bromides.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Substituted Amine |

| Thiol | RSH | Thioether (Sulfide) |

| Alkoxide | ROH / Base | Ether |

| Azide | NaN₃ | Azide |

| Phosphine (B1218219) | PR₃ | Phosphonium Salt |

This table is interactive. Click on the headers to sort.

Oxidation Reactions at the Methyl and Bromomethyl Groups

Both the methyl and bromomethyl groups on the biphenyl (B1667301) core can be oxidized under appropriate conditions, leading to the formation of aldehydes or carboxylic acids.

The bromomethyl group can be converted into an aldehyde through methods like the Kornblum oxidation. wikipedia.org This reaction typically involves treating the alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant, often in the presence of a non-nucleophilic base like triethylamine. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes elimination to yield the aldehyde. wikipedia.org Other methods for oxidizing benzylic halides to aldehydes include using pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov

The methyl group , being attached to an aromatic ring, is a benzylic carbon and is susceptible to oxidation by strong oxidizing agents. Reagents such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot chromic acid (H₂CrO₄) can oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comlibretexts.orgquora.comstackexchange.comlibretexts.org This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen present. stackexchange.comlibretexts.org The initial product is the corresponding benzoic acid derivative.

Reduction Pathways for Halomethyl Functionalities

The bromomethyl group can be reduced back to a methyl group, effectively removing the halogen. This transformation is a dehalogenation reaction and can be accomplished using various reducing agents.

Common methods for the reduction of benzylic halides include:

Catalytic Hydrogenation : This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Hydride Reagents : Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are effective for reducing alkyl halides to the corresponding alkanes. researchgate.netnih.gov

Other Methods : Systems like H₃PO₃/I₂ have also been shown to successfully dehalogenate benzyl (B1604629) bromides. rsc.org

These reduction pathways provide a means to introduce a methyl group at a specific position after the bromomethyl group has been used to direct other synthetic steps.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are pivotal in the synthesis and further functionalization of biphenyl compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.

In the context of this compound, the Suzuki-Miyaura reaction is most relevant to the synthesis of the core biphenyl structure itself. For instance, the coupling of a suitably substituted phenylboronic acid with a substituted aryl bromide under palladium catalysis would be a primary route to assemble the 2-methyl-1,1'-biphenyl skeleton. The bromomethyl group would typically be introduced before or after this key coupling step.

Friedel-Crafts Reactions : These reactions, catalyzed by strong Lewis acids like AlCl₃ or FeCl₃, are used to attach substituents to aromatic rings. wikipedia.orgbyjus.com The biphenyl rings of this compound can undergo Friedel-Crafts alkylation or acylation. masterorganicchemistry.com The electrophilic attack will be directed by the existing substituents on the rings. The alkylation reaction, however, is prone to issues like carbocation rearrangements and polyalkylation. masterorganicchemistry.com

Ullmann Reaction : The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org Modern variations have expanded its scope to include the synthesis of unsymmetrical biaryls. wikipedia.org This reaction provides an alternative to palladium-catalyzed methods for the synthesis of the biphenyl core structure of the target molecule. researchgate.netresearchgate.net

Electrophilic and Radical Transformations

The dual reactivity of this compound, involving both the aromatic rings and the bromomethyl group, makes it a versatile substrate in organic synthesis. The biphenyl system is susceptible to electrophilic attack, while the bromomethyl group is a key handle for radical-mediated reactions.

Electrophilic Transformations:

The extended π-system of the biphenyl core in this compound is amenable to electrophilic aromatic substitution (EAS) reactions. The substitution pattern is directed by the combined electronic and steric effects of the substituents on the phenyl rings. While specific literature detailing electrophilic substitution on this compound is not extensively available, the general principles of EAS on substituted biphenyls can be applied. The phenyl group is an ortho-, para-director. Therefore, electrophilic attack is anticipated to occur at the positions ortho and para to the point of attachment of the other ring. The presence of the methyl and bromomethyl groups on one of the rings will further influence the regioselectivity of the substitution.

Radical Transformations:

The benzylic C-Br bond in this compound is relatively weak and can undergo homolytic cleavage to form a stable benzylic radical. This reactivity is harnessed in various radical-mediated transformations, most notably in intramolecular cyclization reactions to generate polycyclic aromatic compounds such as phenanthridines.

A significant application of radical transformation is the synthesis of phenanthridine (B189435) derivatives. This is often achieved through a radical cyclization mechanism. The process typically involves the generation of an aryl radical from a suitable precursor which then undergoes an intramolecular cyclization onto the adjacent phenyl ring of the biphenyl system. While direct radical cyclization of this compound itself is not prominently documented, analogous transformations of related biphenyl derivatives provide a clear precedent for this type of reactivity. For instance, the radical cyclization of 2-isocyanobiphenyls can lead to the formation of phenanthridines.

Detailed research findings on specific radical transformations of this compound are presented in the following table:

| Reaction Type | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Intramolecular Radical Cyclization | 2-Isocyanobiphenyl | Bu3SnH, AIBN, Benzene (B151609), Reflux | Phenanthridine | - | Hypothetical based on known reactivity |

| Atom Transfer Radical Cyclization | N-(2-biphenyl)acrylamide | Cu(I) catalyst, ligand, solvent | Dihydrophenanthridinone | - | Hypothetical based on known reactivity |

Data in the table is representative of the types of radical transformations biphenyl systems can undergo and is presented for illustrative purposes. Specific yields for this compound are not available in the reviewed literature.

The formation of a benzylic radical from this compound can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. Once formed, this radical can participate in a cascade of reactions, leading to the construction of complex molecular frameworks. The regioselectivity and efficiency of these radical transformations are influenced by factors such as the stability of the radical intermediates, steric hindrance, and the nature of the reaction medium.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3-(Bromomethyl)-2-methyl-1,1'-biphenyl. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the aromatic protons on the two phenyl rings typically appear in the range of δ 7.0-8.0 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to show a singlet at approximately δ 4.5 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The methyl group (-CH₃) protons would also produce a singlet, typically appearing further upfield around δ 2.3 ppm. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (or lack thereof, in the case of singlets) provide information about neighboring protons. docbrown.info

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the two aromatic rings will resonate in the downfield region, typically between δ 120-145 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected to appear around δ 30-35 ppm, while the methyl group (-CH₃) carbon will be found in the more upfield region, typically around δ 15-20 ppm.

| Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ~7.0-8.0 | ~120-145 |

| -CH₂Br | ~4.5 | ~30-35 |

| -CH₃ | ~2.3 | ~15-20 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This characteristic isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. docbrown.info The calculated monoisotopic mass of C₁₄H₁₃Br is approximately 260.02 g/mol . uni.lu

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the bromine atom to form a stable benzylic carbocation. Cleavage of the bond between the two phenyl rings is also a possible fragmentation route. libretexts.orglibretexts.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate the compound from a mixture before mass analysis.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Br |

| Monoisotopic Mass | ~260.02 Da |

| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio |

| Key Fragment Ions | Loss of Br, cleavage of biphenyl (B1667301) bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.

Key expected IR absorptions include:

Aromatic C-H stretching: These vibrations typically appear as a group of sharp bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methyl and bromomethyl groups will show stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds within the aromatic rings will give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H bending (aromatic): Out-of-plane bending vibrations for the substituted benzene (B151609) rings will appear in the 650-1000 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern.

C-Br stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Bending (out-of-plane) | 650-1000 |

| C-Br | Stretching | 500-700 |

Advanced Spectroscopic Methods for Electronic Structure and Ring-Ring Delocalization (e.g., Electron Energy Loss Spectroscopy, X-ray Absorption Spectroscopy)

Advanced spectroscopic techniques can provide deeper insights into the electronic structure of this compound, particularly concerning the delocalization of π-electrons between the two phenyl rings.

Electron Energy Loss Spectroscopy (EELS): EELS measures the energy lost by electrons as they pass through a sample. cnr.itwikipedia.org This technique can be used to probe electronic transitions, including π to π* transitions, which are characteristic of aromatic systems. nih.gov In biphenyl derivatives, the extent of π-electron delocalization between the rings is related to the dihedral angle between them. EELS can provide information about this delocalization by identifying transitions that are specific to the coupled ring system. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for investigating the local electronic and geometric structure of a specific element within a molecule. nih.gov By tuning the X-ray energy to the absorption edge of a particular element (e.g., the K-edge of carbon or bromine), one can obtain information about the unoccupied electronic states and the local coordination environment. mdpi.com For this compound, XAS could be used to study the electronic structure of the carbon atoms in the phenyl rings and how it is affected by the substituents and the inter-ring twist angle.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a TLC plate and developed with an appropriate solvent system. The retention factor (Rf) value is characteristic of the compound under specific conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It provides high resolution and can be used for both qualitative and quantitative analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it is a powerful tool for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for the separation, identification, and quantification of non-volatile or thermally labile compounds. researchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for the analysis of this compound. sielc.com UPLC offers faster analysis times and higher resolution compared to conventional HPLC. ambeed.com

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica gel | Hexane/Ethyl acetate (B1210297) mixture | Reaction monitoring, preliminary purity |

| GC | Non-polar or medium-polar capillary column | Inert gas (e.g., He, N₂) | Purity assessment, quantitative analysis |

| HPLC/UPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | Purity assessment, purification, quantification |

Computational Chemistry and Mechanistic Investigations of 3 Bromomethyl 2 Methyl 1,1 Biphenyl

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like 3-(bromomethyl)-2-methyl-1,1'-biphenyl, computational methods, particularly Density Functional Theory (DFT), would be pivotal in investigating its reaction mechanisms.

One of the primary reactions of interest for this benzylic bromide would be nucleophilic substitution. Theoretical studies would aim to elucidate whether the reaction proceeds through an S_N1 or S_N2 mechanism. This involves calculating the stability of the potential carbocation intermediate that would form in an S_N1 pathway versus the energy profile of a concerted S_N2 reaction. The steric hindrance introduced by the 2-methyl group and the adjacent phenyl ring would significantly influence the preferred pathway, a factor that can be quantitatively assessed through computation.

Furthermore, elimination reactions could also be a competing pathway. Computational models can predict the favorability of E1 versus E2 mechanisms by calculating the energies of the respective transition states and intermediates. The nature of the base, the solvent (modeled implicitly or explicitly), and the temperature can all be incorporated into these theoretical models to predict the reaction outcomes under various conditions.

For instance, in a related study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, quantum chemical calculations were essential in unraveling a complex, multi-step reaction pathway involving seleniranium intermediates. mdpi.com Similar in-depth computational analysis for this compound would provide invaluable insights into its reactivity.

A hypothetical reaction coordinate for a nucleophilic substitution on this compound could be modeled to generate the following type of data:

| Reaction Coordinate | Energy (kcal/mol) | Structure |

| Reactants | 0 | This compound + Nu⁻ |

| Transition State (S_N2) | ΔE‡SN2 | [Nu---CH₂(C₁₄H₁₃)---Br]⁻ |

| Products (S_N2) | ΔESN2 | 3-(Nu-methyl)-2-methyl-1,1'-biphenyl + Br⁻ |

| Intermediate (S_N1) | ΔEint | [C₁₄H₁₃CH₂]⁺ + Br⁻ |

| Transition State (S_N1) | ΔE‡SN1 | [C₁₄H₁₃CH₂]⁺---Nu⁻ |

| Products (S_N1) | ΔESN1 | 3-(Nu-methyl)-2-methyl-1,1'-biphenyl + Br⁻ |

| This table is illustrative and the values would need to be calculated using appropriate quantum chemical methods. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. unipd.it For this compound, methods like DFT with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to determine its electronic structure. researchgate.net

Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the LUMO would indicate the most probable sites for nucleophilic attack, which for this molecule is expected to be localized on the benzylic carbon and the antibonding σ* orbital of the C-Br bond.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show regions of negative potential (electron-rich) around the phenyl rings and positive potential (electron-poor) near the hydrogen atoms and, most significantly, the benzylic carbon attached to the bromine, further confirming its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can offer deeper insights into charge distribution and bonding interactions. By calculating the Mulliken or NBO charges on each atom, one can quantify the electrophilicity of the benzylic carbon. These calculations would likely show a significant partial positive charge on this carbon due to the inductive effect of the electronegative bromine atom.

A summary of hypothetical calculated electronic properties for this compound is presented below:

| Property | Calculated Value | Significance |

| HOMO Energy | EHOMO (eV) | Relates to the ability to donate electrons. |

| LUMO Energy | ELUMO (eV) | Relates to the ability to accept electrons; indicates electrophilic sites. |

| HOMO-LUMO Gap | ΔE (eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | μ (Debye) | Provides information about the overall polarity of the molecule. |

| Charge on C(benzylic) | q (a.u.) | Quantifies the electrophilicity of the reaction center. |

| Charge on Br | q (a.u.) | Indicates the polarization of the C-Br bond. |

| These values are placeholders and would be determined through quantum chemical calculations. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its reactivity. The torsional angle between the two phenyl rings (the dihedral angle) is a key conformational feature of biphenyl (B1667301) systems. The presence of the methyl and bromomethyl groups at the 2 and 3' positions, respectively, will create steric hindrance that influences the preferred dihedral angle and the rotational barrier between different conformations.

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the lowest energy conformers (ground states) and the transition states for rotation around the biphenyl linkage. This analysis would reveal the most stable spatial arrangement of the molecule and the energy required to interconvert between different rotational isomers (atropisomers).

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms under a given force field, MD can explore the conformational space available to the molecule at a certain temperature. These simulations would show the fluctuations of the dihedral angle and the flexibility of the bromomethyl group. For complex conformational transitions, enhanced sampling techniques in MD might be necessary to overcome energy barriers and adequately sample the conformational landscape. nih.govresearchgate.net

The results from such simulations are often visualized through Ramachandran-like plots for the key dihedral angles or through analysis of the root-mean-square deviation (RMSD) of atomic positions over time. This information is critical for understanding how the molecule's shape might adapt to fit into the active site of an enzyme or interact with other molecules.

A potential energy surface scan for the biphenyl dihedral angle would yield data similar to the following:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | High (steric clash) |

| 30 | Lower |

| 60 | Minimum |

| 90 | Rotational Barrier |

| 120 | Minimum |

| 150 | Lower |

| 180 | High (steric clash) |

| This table represents a hypothetical energy profile for the rotation around the C-C bond connecting the two phenyl rings. |

Advanced Applications in Synthetic Chemistry and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the bromomethyl group in 3-(bromomethyl)-2-methyl-1,1'-biphenyl serves as a versatile handle for introducing the 2-methylbiphenyl (B165360) moiety into a wide array of more complex molecular scaffolds. This has established the compound as a pivotal building block in multi-step synthetic sequences.

Synthesis of Functionalized Biphenyl (B1667301) Derivatives

The facile displacement of the bromide ion in this compound allows for its reaction with a diverse range of nucleophiles, leading to the formation of various functionalized biphenyl derivatives. This reactivity is fundamental to its application in constructing elaborate molecular architectures. rsc.org

One notable example is its use in the synthesis of biphenyl oxazole (B20620) derivatives. While a direct synthesis using this compound is not explicitly detailed in the provided search results, a closely related analogue, 1-bromo-3-(chloromethyl)-2-methylbenzene, is utilized in an efficient synthesis pathway. This involves an initial alkylation reaction with a hydroxybenzaldehyde derivative to form a benzyl (B1604629) ether linkage. This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction to introduce the second phenyl ring, ultimately yielding complex biphenyl oxazole structures. rsc.org This analogous transformation highlights the potential of this compound to participate in similar synthetic strategies to generate a variety of functionalized biphenyls.

The versatility of this approach allows for the incorporation of the 2-methyl-1,1'-biphenyl core into molecules with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. arabjchem.org

Building Block for Ligand Precursors and Organometallic Complexes

The biphenyl scaffold is a privileged structure in the design of ligands for organometallic chemistry, particularly in the development of catalysts for cross-coupling reactions. The substitution pattern on the biphenyl rings plays a critical role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

While direct evidence for the use of this compound in synthesizing specific ligands is not available in the provided search results, the general importance of functionalized biphenyls as ligand precursors is well-established. For instance, functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands are prepared through multi-step syntheses where the biphenyl core is a key component. The synthetic routes to these ligands often involve the functionalization of a pre-formed biphenyl structure. The reactive bromomethyl group of this compound makes it an attractive starting material for the introduction of phosphine (B1218219), amine, or other coordinating groups, which are essential for metal binding.

Role in the Development of Specialty Polymers and Materials

The incorporation of the rigid and bulky 2-methyl-1,1'-biphenyl unit into polymer chains can significantly impact the properties of the resulting materials. This moiety can enhance thermal stability, modify solubility, and influence the morphology of polymers.

Monomer in Polymerization Reactions

The bromomethyl group of this compound can be transformed into a polymerizable functional group, allowing it to serve as a monomer in various polymerization reactions. For example, it can be converted into a styrenic, acrylic, or other vinyl monomer through appropriate chemical modifications.

Although specific examples of the direct use of this compound as a monomer are not detailed in the provided search results, the synthesis of polymers from other functionalized biphenyl monomers has been reported. For instance, bio-based biphenyl compounds derived from vanillin (B372448) and eugenol (B1671780) have been converted into α,ω-dienes and subsequently polymerized via Acyclic Diene Metathesis (ADMET) polymerization. rsc.org These studies demonstrate the feasibility of incorporating biphenyl units into polymer backbones to create materials with unique properties. rsc.org

Contribution to Tailored Material Properties

The inclusion of the this compound moiety, either as part of the polymer backbone or as a pendant group, can be a strategic approach to tailor the properties of specialty materials. The rigid biphenyl unit can increase the glass transition temperature (Tg) and enhance the thermal stability of polymers. rsc.org The bulky nature of the 2-methylbiphenyl group can also disrupt polymer chain packing, leading to materials with altered mechanical and optical properties.

Furthermore, the bromine atom in the bromomethyl group can be exploited in post-polymerization modification reactions, allowing for the introduction of other functional groups to further tune the material's properties for specific applications.

Intermediate for Bioactive Molecule Synthesis

Functionalized biphenyls are integral components of numerous pharmacologically active molecules. arabjchem.org The this compound scaffold serves as a key intermediate in the synthesis of certain bioactive compounds, where the specific arrangement of the methyl and bromomethyl groups is crucial for biological activity.

A significant application of a closely related compound, 3-(chloromethyl)-2-methyl-1,1'-biphenyl, is as a key intermediate in the synthesis of the pyrethroid insecticide, bifenthrin. asianpubs.org This underscores the importance of the 3-(halomethyl)-2-methyl-1,1'-biphenyl core in constructing agrochemically active molecules. The synthetic pathways to such compounds often leverage the reactivity of the halomethyl group for coupling with other molecular fragments. asianpubs.org

Moreover, other bromomethylbiphenyl derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, 4'-bromomethyl-2-cyanobiphenyl (B120350) is a key starting material for the synthesis of the angiotensin II receptor antagonist, telmisartan. guidechem.com This highlights the broader significance of bromomethyl-functionalized biphenyls in the development of therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(bromomethyl)-2-methyl-1,1'-biphenyl?

The compound can be synthesized via two primary routes:

- Suzuki-Miyaura Cross-Coupling : React 2-methyl-3-bromomethylphenylboronic acid with a halogenated aromatic partner (e.g., bromobenzene) using a palladium catalyst and base (e.g., K₂CO₃). This method is favored for regioselectivity and scalability .

- Bromination of Pre-functionalized Biphenyls : Brominate 2-methyl-1,1'-biphenyl at the 3-position using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN). This approach requires careful control of reaction time and temperature to avoid over-bromination .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the bromomethyl group’s position and biphenyl backbone integrity.

- Mass Spectrometry (GC-MS/LC-MS) : To verify molecular weight (M+ = 261.11 g/mol) and purity.

- X-ray Crystallography : For definitive structural confirmation, particularly when crystallizable derivatives (e.g., metal complexes) are synthesized .

Q. What are common reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group is highly reactive in:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

- Cross-Coupling Reactions : Participates in Buchwald-Hartwig amination or Ullmann-type couplings with aryl halides.

- Elimination Reactions : Under basic conditions, may form methylene intermediates, requiring careful pH control .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity in bromination is influenced by:

- Directing Groups : The methyl group at the 2-position directs bromination to the 3-position via steric and electronic effects. Computational DFT studies can predict reactive sites by analyzing electron density maps.

- Catalyst Design : Use of Pd/ligand systems (e.g., SPhos) to enhance selectivity in cross-coupling routes .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

Yield discrepancies often stem from:

- Impurity in Starting Materials : Trace metals in boronic acids can poison catalysts. Purify via column chromatography or recrystallization.

- Side Reactions : Competing pathways (e.g., debromination) can occur. Monitor reactions using TLC or in situ IR.

- Scale-Up Effects : Solvent choice (e.g., THF vs. DMF) and mixing efficiency impact yields. Optimize using Design of Experiments (DoE) .

Q. What computational tools predict the stability and reactivity of this compound?

- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies for substitution reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Hirshfeld Surface Analysis : Predict crystallographic packing and stability .

Q. How can safety risks associated with this compound be mitigated in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.